

# Synthesis of Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid*

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This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of **cis-2-carbomethoxycyclohexane-1-carboxylic acid**, a valuable building block in organic and medicinal chemistry. Its specific stereochemistry makes it a key intermediate in the development of novel therapeutics and complex organic molecules.

## Introduction

**Cis-2-carbomethoxycyclohexane-1-carboxylic acid** (CAS No. 111955-05-6) is a dicarboxylic acid monoester derivative of cyclohexane. The cis-configuration of the carboxylic acid and carbomethoxy groups on the cyclohexane ring imparts distinct conformational properties that are crucial for its application in stereoselective synthesis. This compound serves as a versatile intermediate for introducing a 1,2-disubstituted cyclohexane moiety with defined stereochemistry into larger molecules.

The synthetic route detailed herein involves a two-step process commencing with the readily available cis-1,2-cyclohexanedicarboxylic anhydride. The first step is the hydrogenation of the corresponding unsaturated anhydride, followed by a selective mono-esterification through methanolysis.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Key Spectroscopic Data
cis-1,2-Cyclohexanedicarboxylic Anhydride	C <sub>8</sub> H <sub>10</sub> O <sub>3</sub>	154.16	32-34	IR (KBr, cm <sup>-1</sup> ): Characteristic anhydride C=O stretching bands.
cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid	C <sub>9</sub> H <sub>14</sub> O <sub>4</sub>	186.21	Not explicitly found	<sup>1</sup> H NMR, <sup>13</sup> C NMR, IR: See detailed experimental section for expected characteristic peaks.

## Experimental Protocol

This protocol is divided into two main stages: the preparation of the saturated anhydride intermediate and its subsequent conversion to the target monoester.

### Part 1: Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride

This procedure is adapted from the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride.<sup>[1]</sup>

Materials:

- cis-4-Cyclohexene-1,2-dicarboxylic anhydride

- Adams platinum oxide catalyst ( $\text{PtO}_2$ )
- Absolute ethanol
- Low-pressure catalytic hydrogenation apparatus

Procedure:

- Set up a low-pressure catalytic hydrogenation apparatus.
- In a 500-mL Pyrex centrifuge bottle, place 0.5 g of Adams platinum oxide catalyst and 20 mL of absolute ethanol.
- Connect the bottle to a calibrated low-pressure hydrogen tank. Evacuate the bottle and fill it with hydrogen twice to ensure an inert atmosphere.
- Admit hydrogen to the system until the pressure reaches 1-2 atmospheres (15-30 lb.) and shake the bottle for 20-30 minutes to reduce the platinum oxide.
- Stop the shaker, evacuate the bottle, and admit air.
- Add 226 g (1 mole) of diethyl cis- $\Delta^4$ -tetrahydrophthalate (prepared from cis-4-cyclohexene-1,2-dicarboxylic anhydride) to the bottle. Rinse the container with 10 mL of absolute ethanol and add it to the reaction mixture.
- Evacuate the bottle and fill it with hydrogen twice.
- Admit hydrogen to the system until the pressure is 25-30 lb. (approximately 2 atmospheres).
- Shake the bottle until the theoretical amount of hydrogen (1 mole) has been absorbed, and the pressure ceases to drop (typically 3-5 hours).
- Evacuate the bottle and admit air.
- Remove the catalyst by filtration through a small Hirsch funnel. Wash the bottle with 15 mL of alcohol and pour it through the funnel.
- Distill most of the solvent at 25-35 mm Hg.

- Distill the residue under reduced pressure to yield diethyl cis-hexahydrophthalate.
- The diethyl ester is then hydrolyzed to cis-1,2-cyclohexanedicarboxylic acid, which is subsequently dehydrated to the anhydride.

## Part 2: Synthesis of cis-2-Carbomethoxycyclohexane-1-Carboxylic Acid

This procedure involves the selective mono-esterification of the cis-anhydride. A general procedure for the methanolysis of a similar anhydride is adapted here.

Materials:

- cis-1,2-Cyclohexanedicarboxylic anhydride
- Anhydrous methanol

Procedure:

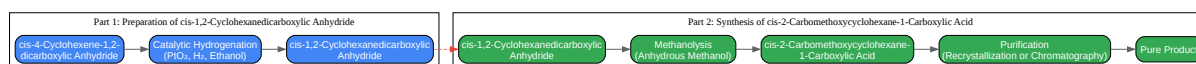
- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-1,2-cyclohexanedicarboxylic anhydride in a minimal amount of anhydrous methanol. An excess of methanol can be used as both reactant and solvent.
- Stir the mixture at room temperature. The reaction is often exothermic. To ensure completion, the reaction mixture can be gently heated to reflux for a short period (e.g., 1 hour).
- Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the anhydride starting material.
- Once the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.
- The resulting crude product, **cis-2-carbomethoxycyclohexane-1-carboxylic acid**, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

## Expected Characterization Data:

- $^1\text{H}$  NMR: The spectrum is expected to show a characteristic singlet for the methyl ester protons ( $-\text{OCH}_3$ ) around 3.7 ppm. The protons on the cyclohexane ring will appear as a series of multiplets in the aliphatic region. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift ( $>10$  ppm), which is exchangeable with  $\text{D}_2\text{O}$ .<sup>[2][3]</sup>
- $^{13}\text{C}$  NMR: The spectrum should display distinct signals for the two carbonyl carbons (one for the ester and one for the carboxylic acid) in the range of 170-185 ppm. The methoxy carbon of the ester will appear around 52 ppm. The aliphatic carbons of the cyclohexane ring will resonate in the upfield region.<sup>[2]</sup>
- IR Spectroscopy: The IR spectrum will show a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300  $\text{cm}^{-1}$ . Two distinct C=O stretching bands are expected: one for the carboxylic acid (around 1710  $\text{cm}^{-1}$ ) and one for the ester (around 1735  $\text{cm}^{-1}$ ).<sup>[4][5]</sup>

## Visualizations

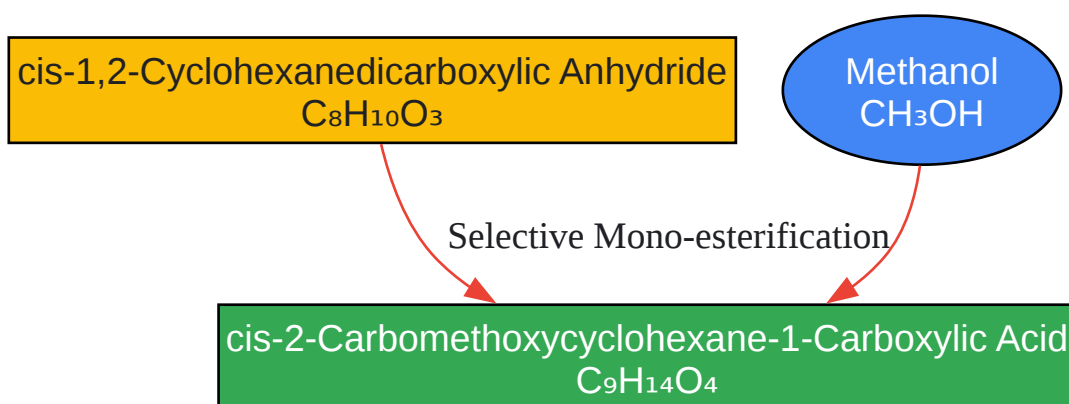
## Experimental Workflow



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Caption: Workflow for the synthesis of **cis-2-carbomethoxycyclohexane-1-carboxylic acid**.

## Logical Relationship of Reactants and Products



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Caption: Reaction scheme for the synthesis of the target molecule.

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